tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Description
tert-Butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and a tert-butyl ester-linked oxyacetate moiety at position 5. This compound is of interest in medicinal chemistry due to the biological activity of coumarin derivatives, including anti-inflammatory, anticoagulant, and anti-cholestasis properties . Its molecular formula is C₃₀H₂₆O₅ (based on structural analogs in –13), though exact data for this specific compound requires confirmation from specialized databases.
Properties
IUPAC Name |
tert-butyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-18(25-13-20(24)27-22(2,3)4)11-10-16-17(12-19(23)26-21(14)16)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNMSBVLIZNPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359725 | |
| Record name | tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-63-7 | |
| Record name | tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with a chromenone structure exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells .
- A study demonstrated that derivatives of chromenones can inhibit certain kinases involved in cancer progression, thereby serving as potential leads for new cancer therapies .
- Anti-inflammatory Effects
- Antioxidant Properties
Organic Synthesis Applications
-
Building Block for Synthesis
- tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, enabling chemists to create diverse derivatives for further study.
- It can be used in the synthesis of more complex molecules through reactions such as nucleophilic substitution and acylation, expanding its utility in synthetic organic chemistry.
-
Reaction Pathways
- Common reactions involving this compound include:
- Oxidation: Conversion to quinones using reagents like potassium permanganate.
- Reduction: Formation of alcohols through reduction with sodium borohydride.
- Substitution Reactions: Nucleophilic substitutions can introduce new functional groups, enhancing the compound's versatility.
- Common reactions involving this compound include:
Industrial Applications
- Pharmaceutical Manufacturing
- Cosmetic Industry
Case Studies
Mechanism of Action
The biological activity of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is primarily attributed to its coumarin core. Coumarins are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit the activity of enzymes like cytochrome P450, which is involved in drug metabolism, and can modulate the activity of receptors such as the estrogen receptor . The exact mechanism of action may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Target) | Chromen-2-one | 8-Me, 4-Ph, 7-O-tert-butyl acetate | C₃₀H₂₆O₅* | Ester, phenyl, methyl |
| [(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid (QY-8927) | Chromen-2-one | 8-Me, 4-Ph, 7-O-acetic acid | C₁₉H₁₆O₅ | Carboxylic acid, phenyl, methyl |
| 2-[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid (QY-7887) | Chromen-2-one | 8-Me, 4-Ph, 7-O-propanoic acid | C₂₀H₁₈O₅ | Carboxylic acid, methyl branch |
| tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | Cyclopenta[c]chromen-4-one | 6-Me, 7-O-tert-butyl acetate | C₁₉H₂₂O₅ | Ester, fused cyclopentane ring |
| Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate | Chromen-2-one | 8-Me, 4-Ph, 7-O-ethyl phenylacetate | C₂₈H₂₄O₅ | Phenyl-ester, dual aryl groups |
Key Observations:
Ester vs.
Substituent Position: The 8-methyl and 4-phenyl groups in the target compound differ from the 6-methyl substitution in the cyclopenta[c]chromen analog (), which introduces a non-planar fused ring system. This structural variation likely alters π-π stacking interactions and biological target binding .
Branching in Acetate Chain: QY-7887 features a propanoic acid chain with a methyl branch, which may sterically hinder interactions compared to the linear acetate chain in the target compound .
Key Observations:
- Thermal Stability : The tert-butyl group in the target compound likely increases thermal stability compared to ethyl or methyl esters, as seen in analogous β-keto esters ().
Crystallographic and Computational Insights
- Molecular Packing : In tert-butyl β-keto esters (), weak C–H···O hydrogen bonds create layered structures. The tert-butyl group in the target compound may similarly influence crystal packing, affecting solubility and bioavailability.
- Dihedral Angles: The dihedral angle between the phenyl and chromenone rings in the target compound is expected to differ from cyclopenta[c]chromen derivatives (), impacting molecular rigidity and interaction with enzymes.
Biological Activity
Introduction
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (CAS No. 6145-63-7) is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.41 g/mol. The compound features a coumarin backbone, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects .
| Property | Value |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 6145-63-7 |
| Solubility | Soluble in organic solvents |
Biological Activities
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain coumarin analogues showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antioxidant Properties
Coumarins are also recognized for their antioxidant capabilities. This compound has been evaluated for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and may have implications in preventing chronic diseases .
Enzyme Inhibition
The compound has been studied for its potential as a cholinesterase inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's. Inhibitors of acetylcholinesterase (AChE) enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function .
Table 2: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antioxidant | Scavenges free radicals | |
| Cholinesterase Inhibition | Potential for treating Alzheimer's disease |
Case Studies
- Antimicrobial Efficacy : A study conducted on various coumarin derivatives, including this compound, reported significant antibacterial activity with minimum inhibitory concentrations (MICs) below 32 µg/mL against multiple pathogens .
- Neuroprotective Effects : Research exploring the neuroprotective effects of cholinesterase inhibitors highlighted the potential of this compound to enhance memory retention in animal models, suggesting its applicability in neurodegenerative disease management .
- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .
Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities. Its antimicrobial properties, coupled with antioxidant and cholinesterase-inhibiting effects, position it as a candidate for further research and development in therapeutic applications.
Future studies should focus on elucidating the precise mechanisms underlying these activities and exploring the compound's efficacy in clinical settings. The integration of structure–activity relationship (SAR) studies will also be crucial in optimizing its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl ester derivatives are often prepared by reacting the parent carboxylic acid with tert-butanol under acidic catalysis (e.g., methanesulfonic acid in toluene at 0–5°C for 4 hours, achieving ~88% yield) . Optimization of solvent polarity (e.g., toluene vs. THF) and temperature control (0–5°C) minimizes side reactions like hydrolysis. Characterization via H NMR and HPLC is critical to confirm purity.
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : While direct hazard data for this compound is limited, structurally similar tert-butyl esters (e.g., tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and skin/eye irritation . Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Resolves chromen-2-one ring conformation and substituent positioning, as demonstrated for analogs like 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate .
- NMR : H NMR identifies key signals: tert-butyl protons (~1.3 ppm, singlet), aromatic protons (6.5–8.0 ppm), and the ester carbonyl (δ ~165–170 ppm in C NMR) .
- Mass spectrometry : High-resolution MS confirms molecular weight (expected MW: ~368.4 g/mol for CHO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. For example:
- The chromen-2-one core’s carbonyl group is electrophilic, making it susceptible to nucleophilic attack at the 2-oxo position.
- The tert-butyl ester group’s steric bulk may hinder reactions at the acetoxy moiety .
- Compare with analogs like 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl tosylate, where substituent electronic effects alter reactivity .
Q. What strategies resolve contradictions in biological activity data for structurally related chromenone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Impurity profiles : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed carboxylic acid derivatives).
- Solubility differences : Test activity in multiple solvents (DMSO, PBS) and correlate with logP values (predicted logP ~3.5 for this compound).
- Conformational analysis : Compare X-ray structures of active vs. inactive analogs to identify critical substituent orientations .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic analysis : Calculate half-life () using first-order decay models. For tert-butyl esters, acidic conditions (pH < 4) typically accelerate hydrolysis .
- Solid-state stability : Store under nitrogen at –20°C and assess crystallinity via PXRD to detect amorphous phase formation .
Key Research Challenges
- Synthetic Scalability : Multi-step syntheses (e.g., chromenone ring formation followed by esterification) require optimization for reproducibility.
- Biological Target Ambiguity : Use proteomics (e.g., affinity chromatography) to identify binding partners and clarify mechanisms .
- Ecotoxicity Data Gaps : Perform Daphnia magna or algal growth inhibition assays to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
